molecular formula C26H28BrNO4 B12205597 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205597
M. Wt: 498.4 g/mol
InChI Key: HIRDJUSLLLVNGN-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including a bromine atom, a hydroxyl group, and an amino group, suggests that this compound may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

    Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using a suitable amine, such as bis(2-methylpropyl)amine.

    Final Assembly: The final assembly of the molecule involves the condensation of the brominated benzofuran derivative with the amino group-containing intermediate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the benzofuran core and the amino group suggests that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Its structural features suggest that it may exhibit anti-inflammatory, antimicrobial, or anticancer activity, although further research is needed to confirm these properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is not well understood. its potential biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the benzofuran core and the amino group suggests that it may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its combination of functional groups and the benzofuran core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28BrNO4

Molecular Weight

498.4 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H28BrNO4/c1-15(2)12-28(13-16(3)4)14-21-22(29)7-6-20-25(30)24(32-26(20)21)11-19-10-17-9-18(27)5-8-23(17)31-19/h5-11,15-16,29H,12-14H2,1-4H3/b24-11-

InChI Key

HIRDJUSLLLVNGN-MYKKPKGFSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O)O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.